molecular formula C17H19F3N2O2S B2568151 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 2034243-81-5

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea

Cat. No.: B2568151
CAS No.: 2034243-81-5
M. Wt: 372.41
InChI Key: PSEYOXRHEHHPEI-UHFFFAOYSA-N
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Description

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a unique combination of functional groups, including a hydroxy group, a thiophene ring, and a trifluoromethyl-substituted phenyl ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves multiple steps:

    Formation of the Hydroxy-Substituted Pentyl Chain: This step may involve the reaction of a thiophene derivative with a suitable alkylating agent to introduce the pentyl chain, followed by hydroxylation.

    Introduction of the Trifluoromethyl-Substituted Phenyl Ring: This can be achieved through a Friedel-Crafts acylation reaction using a trifluoromethyl-substituted benzoyl chloride.

    Urea Formation: The final step involves the reaction of the intermediate compounds with a suitable isocyanate to form the urea linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The urea linkage can be reduced to form corresponding amines.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the urea linkage would produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea would depend on its specific interactions with molecular targets. Potential pathways could involve binding to enzymes or receptors, modulating their activity, and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-chlorophenyl)urea: Similar structure but with a chlorophenyl group instead of a trifluoromethyl group.

    1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-methylphenyl)urea: Similar structure but with a methylphenyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 1-(5-Hydroxy-3-(thiophen-3-yl)pentyl)-3-(3-(trifluoromethyl)phenyl)urea imparts unique chemical and biological properties, such as increased lipophilicity and potential for enhanced binding affinity to certain molecular targets.

Properties

IUPAC Name

1-(5-hydroxy-3-thiophen-3-ylpentyl)-3-[3-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19F3N2O2S/c18-17(19,20)14-2-1-3-15(10-14)22-16(24)21-7-4-12(5-8-23)13-6-9-25-11-13/h1-3,6,9-12,23H,4-5,7-8H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEYOXRHEHHPEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCC(CCO)C2=CSC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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